![molecular formula C19H17F7N2O2 B4674175 1-(4-fluorobenzyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione](/img/structure/B4674175.png)
1-(4-fluorobenzyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
Overview
Description
Synthesis Analysis
The synthesis of similar fluorine-substituted quinazoline derivatives typically involves Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones. This method has been used to generate fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, showcasing the potential approach for synthesizing complex fluorinated quinazoline compounds like 1-(4-fluorobenzyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione (Sun et al., 2019).
Molecular Structure Analysis
The molecular structure of fluorinated quinazoline derivatives, as examined through single-crystal X-ray diffraction, reveals the presence of chiral carbon atoms and crystallization in achiral space groups. The structure is stabilized by multiple hydrogen bonds and π-π interactions, indicating that similar analytical techniques could elucidate the detailed structure of 1-(4-fluorobenzyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione.
Chemical Reactions and Properties
Chemical reactions involving fluorinated quinazoline derivatives can lead to the formation of various functionalized compounds, as demonstrated by the synthesis of 6,9-difluorobenzo[g]quinoline-5,10-dione derivatives. These compounds are formed through ipso substitutions of fluorides by diamines, indicating that the chemical reactivity of the fluorine atoms in the quinazoline core can be exploited for further functionalization (Krapcho et al., 1993).
Physical Properties Analysis
The physical properties of fluorinated quinazoline derivatives are significantly influenced by their molecular structure. For instance, fluorinated poly(arylene ether)s with quinazoline units exhibit high solubility in common organic solvents and form robust films. These properties suggest that 1-(4-fluorobenzyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione may also possess unique physical characteristics suitable for various applications (Tkachenko et al., 2017).
Chemical Properties Analysis
The chemical properties of fluorinated quinazoline derivatives, such as their reactivity and interaction with other molecules, can be tailored by substituting different functional groups. This adaptability is illustrated by the synthesis of nucleoside derivatives from quinazolinone compounds, showcasing the potential for creating a wide range of chemically diverse derivatives from the base quinazoline structure (Break & Al-harthi, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-7,7-dimethyl-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F7N2O2/c1-16(2)7-12-14(13(29)8-16)17(18(21,22)23,19(24,25)26)27-15(30)28(12)9-10-3-5-11(20)6-4-10/h3-6H,7-9H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWVECGOPZLRFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(NC(=O)N2CC3=CC=C(C=C3)F)(C(F)(F)F)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F7N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-2-hydroxy-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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